molecular formula C7H6BF3O2 B8243556 (2,3,4-Trifluoro-5-methylphenyl)boronic acid

(2,3,4-Trifluoro-5-methylphenyl)boronic acid

Cat. No.: B8243556
M. Wt: 189.93 g/mol
InChI Key: KJTINWJZYJJMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3,4-Trifluoro-5-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a trifluoromethyl-substituted phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,3,4-Trifluoro-5-methylphenyl)boronic acid can be synthesized through various methods. One common approach involves the reaction of the corresponding trifluoromethyl-substituted phenyl halide with a boron-containing reagent under palladium-catalyzed conditions. For example, the reaction of 2,3,4-trifluoro-5-methylphenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3,4-Trifluoro-5-methylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. The presence of multiple fluorine atoms and a methyl group can enhance its stability and electron-withdrawing properties, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(2,3,4-trifluoro-5-methylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O2/c1-3-2-4(8(12)13)6(10)7(11)5(3)9/h2,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTINWJZYJJMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)F)F)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.93 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.